4-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of chlorine and fluorine substituents at positions 4 and 7, respectively, imparts unique chemical properties to this compound, making it of significant interest in various fields of scientific research.
Mechanism of Action
Target of Action
Pyrazolo[3,4-b]pyridines, a closely related group of compounds, have been extensively studied and are known to interact with various biological targets due to their structural similarity to purine bases adenine and guanine .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other pyrazolo[3,4-b]pyridines, which are known to bind to their targets and modulate their activity .
Result of Action
Related compounds have shown significant inhibitory activity in certain contexts .
Biochemical Analysis
Biochemical Properties
4-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. The compound acts as an inhibitor of TRKs, thereby modulating their activity and influencing cellular processes . Additionally, this compound has been shown to interact with other kinases and enzymes involved in signal transduction pathways, further highlighting its significance in biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of TRKs leads to altered cell proliferation and differentiation, which can have therapeutic implications in cancer treatment . Moreover, this compound has been observed to affect the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of TRKs and other kinases, inhibiting their enzymatic activity. This inhibition disrupts downstream signaling pathways, leading to changes in gene expression and cellular responses . Additionally, this compound may also interact with other proteins and enzymes, further contributing to its molecular mechanism of action.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to modulate cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use. Studies have shown that this compound can achieve therapeutic efficacy at specific dosage ranges, with minimal side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-3-nitropyridine with hydrazine hydrate, followed by fluorination using a suitable fluorinating agent . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl or diarylamine compounds .
Scientific Research Applications
4-Chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the development of agrochemicals and materials science.
Comparison with Similar Compounds
- 7-Chloro-1H-pyrazolo[4,3-c]pyridine
- 4-Fluoro-1H-pyrazolo[4,3-c]pyridine
- 4-Chloro-1H-pyrazolo[4,3-c]pyridine
Comparison: 4-Chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine is unique due to the presence of both chlorine and fluorine substituents, which confer distinct chemical properties compared to its analogs. The combination of these substituents enhances its reactivity and binding affinity, making it a valuable compound in various research applications .
Properties
IUPAC Name |
4-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3/c7-6-3-1-10-11-5(3)4(8)2-9-6/h1-2H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOIOQNTTHZMPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NN2)C(=N1)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.